molecular formula C12H14S2 B13808322 2-Methyl-2-styryl-1,3-dithiolane CAS No. 57230-62-3

2-Methyl-2-styryl-1,3-dithiolane

Cat. No.: B13808322
CAS No.: 57230-62-3
M. Wt: 222.4 g/mol
InChI Key: QISXAAMXSFLABQ-BQYQJAHWSA-N
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Description

2-Methyl-2-styryl-1,3-dithiolane is an organic compound with the molecular formula C12H14S2 It belongs to the class of 1,3-dithiolanes, which are five-membered rings containing two sulfur atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-styryl-1,3-dithiolane can be synthesized through the condensation of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the addition of dithiols to 2-alkoxypropenals under controlled conditions . For example, the reaction of 2-ethoxypropenal with a twofold excess of ethane-1,2-dithiol at 60°C in the presence of p-toluenesulfonic acid leads to the formation of 2-methyl-2,2’-bi(dithiolane) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-styryl-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: KMnO4, OsO4, CrO3

    Reducing agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

    Nucleophiles: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-2-styryl-1,3-dithiolane involves its ability to undergo reversible reactions due to the dynamic nature of the disulfide bonds. These bonds can readily exchange with thiols, allowing the compound to participate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Properties

CAS No.

57230-62-3

Molecular Formula

C12H14S2

Molecular Weight

222.4 g/mol

IUPAC Name

2-methyl-2-[(E)-2-phenylethenyl]-1,3-dithiolane

InChI

InChI=1S/C12H14S2/c1-12(13-9-10-14-12)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b8-7+

InChI Key

QISXAAMXSFLABQ-BQYQJAHWSA-N

Isomeric SMILES

CC1(SCCS1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1(SCCS1)C=CC2=CC=CC=C2

Origin of Product

United States

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